Spiramycini

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

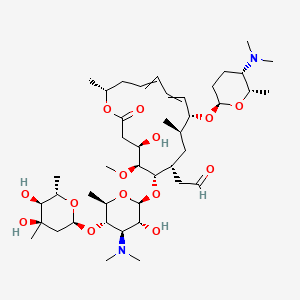

Spiramycini, also known as this compound, is a useful research compound. Its molecular formula is C43H74N2O14 and its molecular weight is 843.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Spiramycin exhibits significant antibacterial activity against a range of pathogens, making it useful in treating various infections:

- Respiratory Infections : Spiramycin has been shown to be effective against respiratory tract pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. Clinical studies indicate that it can be as effective as doxycycline for treating acute sinusitis and is comparable to penicillin for acute bacterial tonsillitis in adults .

- Intracellular Bacteria : Its ability to penetrate tissues and achieve high intracellular concentrations makes it particularly effective against intracellular pathogens such as Chlamydia and Toxoplasma gondii .

Topical Applications

Recent studies have explored the potential of spiramycin in dermatological applications:

- Cell Viability Studies : A cell culture study demonstrated that spiramycin enhances the viability of NIH/3T3 fibroblast cells, suggesting its safety for short-term topical use. The compound showed no cytotoxic effects over 24 to 48 hours but reduced cell viability at higher doses over prolonged exposure .

- Anti-inflammatory Effects : Spiramycin has been proposed for use in surgical procedures like septorhinoplasty due to its anti-inflammatory properties, which could aid in postoperative recovery .

Treatment of Toxoplasmosis

Spiramycin is widely used in obstetrics to prevent mother-to-child transmission of Toxoplasma gondii during pregnancy:

- Clinical Efficacy : Studies have shown that spiramycin significantly reduces the risk of fetal infection when administered to pregnant women with acute toxoplasmosis. In a cohort study, nearly all women who received prophylaxis had negative Toxoplasma PCR results in amniotic fluid, highlighting its effectiveness .

Immunomodulatory Properties

Recent research indicates that spiramycin may possess immunomodulatory effects:

- Pseudomonas aeruginosa Infections : Spiramycin has been shown to reduce virulence factors and biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in managing chronic infections associated with this pathogen. In experimental models, spiramycin reduced mortality rates in infected larvae, indicating its ability to modulate immune responses .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of spiramycin:

Propiedades

Fórmula molecular |

C43H74N2O14 |

|---|---|

Peso molecular |

843.1 g/mol |

Nombre IUPAC |

2-[(4R,5S,6S,7R,9R,10R,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24-,25-,26+,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1 |

Clave InChI |

ACTOXUHEUCPTEW-SQVNBSCLSA-N |

SMILES isomérico |

C[C@@H]1CC=CC=C[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |

SMILES canónico |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Sinónimos |

demycarosylturimycin H spiramycin I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.